tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate
Description
tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate is a chiral carbamate derivative featuring a 4-nitrophenyl group and an epoxide (oxiran-2-yl) moiety. Its stereochemical configuration, typically (S,S) as referenced in , is critical for its biological activity . Synthesized via asymmetric aldol reactions (e.g., Ti-enolate or Evans’ syn-aldol methods), this compound serves as a key intermediate in the development of protease inhibitors, particularly β-secretase (BACE1) inhibitors for Alzheimer’s disease . The 4-nitro substituent enhances electrophilicity, influencing reactivity in nucleophilic ring-opening reactions of the epoxide, while the tert-butyl carbamate group provides steric protection and stability during synthetic steps .
Properties
IUPAC Name |
tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONGEVUVJEIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Reaction of Boc-Protected β-Keto Esters
The synthesis begins with the asymmetric aldol reaction of a Boc-protected β-keto ester (e.g., tert-butyl (S)-4-nitro-3-oxo-4-phenylbutanoate) with cinnamaldehyde. Titanium enolates generated using TiCl₄ and DIPEA react with aldehydes to yield syn- or anti-aldol adducts with >95% diastereomeric excess (de). For example:
$$
\text{TiCl}_4 + \text{DIPEA} \rightarrow \text{Ti-enolate} \xrightarrow{\text{cinnamaldehyde}} \text{anti-aldol product (15)}
$$
Conditions : −78°C, 3 hours in CH₂Cl₂. Yield : 82–89%.
Curtius Rearrangement and Epoxidation
The aldol product undergoes Curtius rearrangement with diphenyl phosphorazidate (DPPA) to form an oxazolidinone intermediate. Subsequent catalytic hydrogenation (Pearlman’s catalyst, H₂) removes benzyl protecting groups, yielding a diol. Regioselective tosylation of the primary alcohol with p-toluenesulfonyl chloride (TsCl) and intramolecular cyclization with K₂CO₃ forms the epoxide:
$$
\text{Diol} \xrightarrow{\text{TsCl, Et₃N}} \text{Tosylate} \xrightarrow{\text{K₂CO₃, MeOH}} \text{Epoxide}
$$
Key Data :
- Epoxidation Yield : 67% over two steps.
- Stereochemistry : (S,S)-configuration confirmed via X-ray crystallography.
Boc Protection of Amino Alcohols Followed by Epoxidation
This route focuses on synthesizing the amino alcohol precursor before introducing the Boc group and epoxide.
Reduction of β-Keto Carbamates
A β-keto carbamate (e.g., tert-butyl (S)-4-nitro-3-oxo-4-phenylbutylcarbamate) is reduced using NaBH₄ in THF/H₂O at 0°C. The reaction proceeds with high diastereoselectivity (dr > 9:1) to yield the anti-1,2-amino alcohol:
$$
\text{β-Keto carbamate} \xrightarrow{\text{NaBH₄, THF/H₂O}} \text{(S,S)-amino alcohol}
$$
Conditions : 0°C, 45 minutes. Yield : 50–60%.
Epoxidation via Tosylate Intermediate
The amino alcohol is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF/NaOH. The primary hydroxyl group is then tosylated, and base-mediated cyclization forms the epoxide:
$$
\text{Amino alcohol} \xrightarrow{\text{Boc₂O}} \text{Boc-protected alcohol} \xrightarrow{\text{TsCl}} \text{Tosylate} \xrightarrow{\text{K₂CO₃}} \text{Epoxide}
$$
Optimization :
Continuous-Flow Nitration and Subsequent Functionalization
This industrial-scale method employs continuous-flow reactors for nitration, improving safety and efficiency.
Nitration of L-Phenylalanine
L-Phenylalanine is nitrated in a coil reactor using HNO₃/H₂SO₄ (1:3 v/v) at 50–100°C. The short residence time (3–10 minutes) minimizes side reactions (e.g., oxidation):
$$
\text{L-Phenylalanine} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{L-4-nitrophenylalanine}
$$
Key Metrics :
Boc Protection and Epoxidation
The nitro-phenylalanine is Boc-protected using Boc₂O in THF/NaOH. Epoxidation follows via the tosylate route as described in Section 2.2.
Comparative Analysis of Methods
Critical Reaction Parameters
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Erythro-N-Boc-L-4-nitrophenylalanine epoxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can open the epoxide ring under mild conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amino alcohols or thiol derivatives.
Scientific Research Applications
Erythro-N-Boc-L-4-nitrophenylalanine epoxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of erythro-N-Boc-L-4-nitrophenylalanine epoxide involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can result in the formation of various derivatives depending on the nucleophile used. The nitro group can also participate in redox reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Electron-withdrawing substituents (e.g., nitro, fluoro) increase epoxide reactivity compared to electron-neutral (phenyl) or donating groups (e.g., benzyloxy in ).
- Stereochemistry dictates biological activity: (S,S) configurations in the target and difluorophenyl analogs correlate with protease inhibition .
Key Observations :
Reactivity and Stability
- Epoxide Reactivity : The 4-nitro group in the target compound increases electrophilicity, accelerating nucleophilic ring-opening (e.g., by amines or thiols) compared to difluoro or chloro analogs .
- Stability : Nitro-substituted epoxides may exhibit lower thermal stability due to electron-deficient aromatic systems, whereas fluorinated analogs () balance reactivity and stability .
- Solubility : Nitro groups enhance polarity, improving aqueous solubility relative to phenyl or benzyloxy derivatives () but may increase toxicity risks .
Biological Activity
Tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate is a complex organic compound notable for its unique structural features, including a tert-butyl carbamate moiety and a chiral epoxide. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical chemistry, where it may serve as an intermediate in the synthesis of biologically active molecules. The combination of the nitrophenyl group and the epoxide contributes to its reactivity and biological properties.
Molecular Characteristics
- Chemical Name : this compound
- Molecular Formula : C15H20N2O5
- Molecular Weight : 308.33 g/mol
- CAS Number : 622866-04-0
Structural Features
The compound features:
- A tert-butyl group , which enhances lipophilicity.
- A nitrophenyl group , known for its ability to interact with various biological targets, potentially leading to anti-inflammatory or anticancer activities.
- An epoxide functionality , which can react with biological macromolecules, enhancing its pharmacological profile.
The biological activity of this compound is largely attributed to its structural components:
- Nitrophenyl Group : This moiety is known for its potential to inhibit certain enzymes and interact with receptors, which may lead to anti-inflammatory effects or other therapeutic benefits.
- Epoxide Ring : The epoxide can undergo nucleophilic attack, making it reactive towards proteins and nucleic acids, potentially leading to alterations in cellular functions.
Potential Applications
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Anti-inflammatory Agents : The nitrophenyl component may contribute to reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer Activity : Studies suggest that epoxides can induce apoptosis in cancer cells by interacting with cellular macromolecules.
- Pharmaceutical Intermediates : Its unique structure allows for further modifications that can lead to the development of new drugs.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study published in Journal of Medicinal Chemistry explored similar nitrophenyl-containing compounds, revealing significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis pathways.
-
Inflammation Inhibition :
- Research indicated that compounds with nitrophenyl groups can effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis, a key mediator in inflammatory responses.
-
Epoxide Reactivity :
- Experimental data showed that epoxides can react with thiol groups in proteins, leading to functional modifications that alter enzyme activity. This reactivity suggests potential applications in targeted drug delivery systems.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl carbamate | Tert-butyl group and carbamate | Commonly used as a protecting group in organic synthesis |
| N-Boc-protected amines | Boc group attached to amines | Widely used in peptide synthesis and medicinal chemistry |
| 4-Nitrophenol | Nitrophenol structure | Known for its use as a reagent in organic synthesis and as a pH indicator |
The uniqueness of this compound lies in the integration of an epoxide ring and a nitrophenyl group within a carbamate framework, enhancing its reactivity and potential biological activity compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
